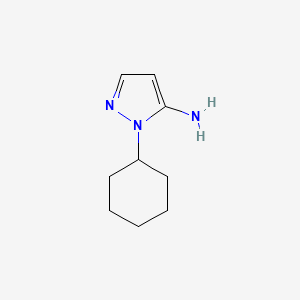

1-Cyclohexyl-1H-pyrazol-5-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQWQGFQOJOBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188763 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-50-5 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Derivatives in Contemporary Chemical and Biological Research

Pyrazole (B372694) and its derivatives are a class of heterocyclic compounds that have garnered significant attention from researchers due to their versatile chemical properties and broad range of biological applications. researchgate.netorientjchem.org The pyrazole ring serves as a crucial scaffold in the design and synthesis of novel compounds with therapeutic potential. nih.gov

A Wide Spectrum of Biological Activities

The inherent chemical nature of the pyrazole nucleus allows for the development of compounds with a diverse array of pharmacological properties. These include, but are not limited to:

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, celecoxib (B62257), a well-known COX-2 inhibitor, features a pyrazole core and is used in the treatment of arthritis. nih.gov

Antimicrobial and Antifungal Properties: Researchers have successfully synthesized pyrazole derivatives that exhibit significant activity against various bacterial and fungal strains. nih.gov

Anticancer Activity: The pyrazole scaffold is a key component in a number of anticancer agents, including protein kinase inhibitors that target signaling pathways involved in tumor growth and proliferation. nih.govmdpi.com Several FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole ring in their structure. nih.gov

Antiviral and Antitubercular Applications: The versatility of pyrazole chemistry has led to the discovery of compounds with potential antiviral and antitubercular activities. nih.govresearchgate.net

Agrochemical Uses: Beyond medicine, pyrazole derivatives also find applications in agriculture as insecticides and fungicides. orientjchem.org

The following table provides a glimpse into the diverse biological activities associated with various pyrazole derivatives:

| Biological Activity | Example of Pyrazole Derivative Class | Reference |

| Anti-inflammatory | 1,5-Diarylpyrazoles | nih.gov |

| Anticancer | Pyrazole-containing protein kinase inhibitors | nih.gov |

| Antimicrobial | Nitrofuran containing pyrazoles | nih.gov |

| Antiviral | Various substituted pyrazoles | nih.gov |

| MAO-B Inhibition | 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles | nih.gov |

| Antitubercular | Imidazole and triazole diarylpyrazoles | cardiff.ac.uk |

Rationale for Focused Investigation on 1 Cyclohexyl 1h Pyrazol 5 Amine and Its Analogs

Conventional and Modern Synthetic Approaches to 5-Aminopyrazole Scaffolds

The synthesis of 5-aminopyrazoles has a long history, with conventional methods still being widely used alongside modern innovations. The most common and versatile conventional approach involves the condensation of a hydrazine (B178648) with a β-ketonitrile. nih.govbeilstein-journals.org This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring system. nih.gov

Modern synthetic strategies have expanded the toolkit for accessing 5-aminopyrazole scaffolds, offering improvements in efficiency, substrate scope, and reaction conditions. These include solid-phase synthesis, multicomponent reactions, and ring transformations. nih.govbeilstein-journals.org Solid-phase synthesis, for instance, allows for the generation of combinatorial libraries of 5-aminopyrazoles by attaching the β-ketonitrile precursor to a resin support. beilstein-journals.org Multicomponent reactions, where three or more reactants combine in a single step, provide a highly atom-economical and efficient route to complex pyrazole derivatives. scirp.org

Regioselective Synthesis Strategies for 1-Substituted Pyrazol-5-amines

A key challenge in the synthesis of compounds like this compound is controlling the regioselectivity of the N-substitution. When an unsymmetrical hydrazine is reacted with a β-dicarbonyl compound or its equivalent, two regioisomeric pyrazoles can be formed. The outcome of the reaction is often influenced by the steric and electronic properties of the substituents on both the hydrazine and the β-dicarbonyl precursor, as well as the reaction conditions. mdpi.com

For instance, the reaction of arylhydrazines with 1,3-diketones can be highly regioselective, furnishing 1-aryl-3,4,5-substituted pyrazoles in good yields at room temperature in a polar aprotic solvent like N,N-dimethylacetamide. researchgate.net In some cases, the use of specific reagents can direct the cyclization to favor one isomer over the other. For example, the cyclization of a hydrazine with an enol ether under basic conditions can lead to a different regioisomer compared to the acid-catalyzed cyclization of the corresponding enol. nih.gov The synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates has been achieved through a two-step process involving the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the resulting hydrazone intermediate. nih.gov

Cycloaddition Reactions in the Formation of the Pyrazole Ring System

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and convergent strategy for the construction of the pyrazole ring. beilstein-journals.org In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered heterocyclic ring. nih.gov Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles used for pyrazole synthesis. acs.org

The reaction of nitrile imines with alkynes or alkyne surrogates is a frequently employed method for synthesizing substituted pyrazoles. nih.gov The regioselectivity of this cycloaddition can be an issue, but the use of specific alkyne equivalents can help to control the outcome. nih.gov For example, α-bromocinnamaldehyde has been used as an alkyne surrogate in the 1,3-dipolar cycloaddition with nitrile imines to afford 1,3,4,5-tetrasubstituted pyrazoles with complete regioselectivity. nih.gov Another approach involves the reaction of sydnones with alkynes, which can also lead to the formation of two regioisomers, although in some cases one isomer is formed in significant excess. nih.gov

Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

|---|---|---|---|---|

| Nitrile Imine (from α-chloro hydrazone) | α-Bromocinnamaldehyde (alkyne surrogate) | 1,3,4,5-Tetrasubstituted Pyrazole | Complete regioselectivity, good yields (70-86%) | nih.gov |

| Nitrile Imine (from aryl hydrazone) | Vinyl derivative | 1,3,5-Substituted Pyrazole | Simple and practical protocol, 72% yield | nih.gov |

| Sydnone | Alkyne | 1,3,4,5-Substituted Pyrazoles (regioisomeric mixture) | Formation of two regioisomers, separable by chromatography | nih.gov |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkyne | Pyrazoles | Silver-mediated, mild conditions, broad substrate scope | organic-chemistry.org |

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-heterocycles, providing efficient methods for the formation of carbon-nitrogen bonds. nih.govnih.gov These reactions are particularly useful for the late-stage functionalization of pyrazole rings. researchgate.netrsc.org

Palladium-Catalyzed Amino Group Arylation (Buchwald–Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has been successfully applied to the synthesis of N-aryl pyrazoles and the introduction of amino groups onto the pyrazole core. researchgate.netnih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. wikipedia.orgnih.gov For example, the coupling of 4-bromo-1-tritylpyrazole with various amines has been achieved using a Pd(dba)₂ catalyst with tBuDavePhos as the ligand. researchgate.netnih.gov This methodology has been used to synthesize tetra-substituted trifluoromethylpyrazoles through a sequence of halogenation followed by a Buchwald-Hartwig amination. rsc.org

Table 2: Buchwald-Hartwig Coupling for the Synthesis of Aminopyrazoles

| Aryl Halide | Amine | Catalyst/Ligand | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Piperidine (B6355638) | Pd(dba)₂ / tBuDavePhos | tBuOK, Xylene, 160 °C (Microwave) | 4-(Piperidin-1-yl)-1-tritylpyrazole | nih.govresearchgate.net |

| 1-Benzyl-4-bromopyrazole | Pyrrolidine | Nickel/Photoredox catalyst | Visible light mediated | 1-Benzyl-4-(pyrrolidin-1-yl)pyrazole | researchgate.net |

Rhodium-Catalyzed Annulation Processes for Pyrazolo-Fused Systems

Rhodium-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of fused heterocyclic systems. nih.gov These reactions allow for the construction of complex molecular architectures from simple starting materials with high atom economy. In the context of pyrazole chemistry, rhodium catalysis has been utilized for the synthesis of pyrazolo-fused quinazolines and benzodiazepines. rsc.orgresearchgate.net For instance, a rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org Similarly, a rhodium(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols provides access to pyrazolone-fused benzodiazepine (B76468) derivatives. researchgate.net

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. rsc.orgbenthamdirect.comnih.gov This technology has been successfully applied to the synthesis of a wide variety of pyrazole derivatives. dergipark.org.trnih.gov

Microwave irradiation has been shown to be effective in promoting the condensation of chalcones with hydrazine hydrate (B1144303) to form pyrazoles. nih.gov It has also been used to facilitate the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes, with solvent-free microwave irradiation providing high yields. beilstein-journals.orgnih.gov Furthermore, microwave-assisted protocols have been developed for multicomponent reactions to produce complex pyrazole-containing heterocycles. beilstein-journals.orgnih.gov The benefits of using microwave irradiation include reduced reaction times, potential for solvent-free reactions, and often improved yields and selectivity. benthamdirect.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of Pyrazolo[3,4-b]pyridines | Conventional heating in DMF/DMSO | Solvent-free, high yields | beilstein-journals.orgnih.gov |

| Synthesis of Pyrazolo[1,5-a]pyrimidines | Conventional heating in acetic acid/ethanol | Shorter reaction times, better yields | beilstein-journals.org |

| Synthesis of Pyrazole Derivatives from Carbaldehyde | - | 100°C, 7 minutes, one-pot | dergipark.org.tr |

Environmentally Benign (Green Chemistry) Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be envisioned, drawing from methodologies developed for related pyrazole derivatives.

One of the most versatile methods for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govresearchgate.net Traditional methods often involve the use of volatile organic solvents and prolonged reaction times. Green alternatives focus on minimizing waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov The synthesis of 5-aminopyrazoles can be efficiently achieved using microwave dielectric heating. For instance, the reaction of β-ketonitriles with hydrazines can be accelerated, providing the desired products rapidly. nih.govmdpi.com This technique can be applied to the synthesis of this compound by reacting a suitable β-ketonitrile with cyclohexylhydrazine (B1595531) under microwave irradiation. The benefits include shorter reaction times and often improved yields compared to conventional heating methods. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable catalyst, is a cornerstone of green chemistry. Solvent-free condensation of diketones and hydrazines in the presence of a catalytic amount of acid has been shown to produce pyrazole derivatives in high yields at room temperature. This approach minimizes the use of hazardous solvents, simplifying work-up procedures and reducing environmental impact.

Catalytic Approaches: The use of recyclable catalysts is another green strategy. For example, a recyclable magnetic nanoparticle-based catalyst has been developed for the three-component mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles. researchgate.net This method offers operational simplicity, high yields, short reaction times, and easy catalyst recovery using an external magnet. While not directly reported for this compound, this technology represents a promising green avenue for its synthesis.

Table 1: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.govmdpi.com | Faster production, reduced energy consumption. |

| Solvent-Free Synthesis | Elimination or reduction of solvent use, simplified workup. | Reduced waste and environmental impact. |

| Recyclable Catalysis | Catalyst can be recovered and reused for multiple cycles. researchgate.net | Lower cost, reduced metal waste. |

Derivatization and Functionalization Strategies on the this compound Core

The ability to modify the this compound scaffold is crucial for developing new compounds with tailored properties. Functionalization can be targeted at the pyrazole ring, the exocyclic amino group, or the cyclohexyl moiety.

The pyrazole ring offers several sites for functionalization. The C4 position is generally the most susceptible to electrophilic substitution in 5-aminopyrazoles.

C4-Functionalization:

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic rings. beilstein-journals.org This reaction has been successfully applied to various pyrazole derivatives to introduce a formyl group at the C4 position. beilstein-journals.org For this compound, treatment with a Vilsmeier reagent (e.g., a mixture of phosphorus oxychloride and dimethylformamide) would be expected to yield 1-cyclohexyl-5-amino-1H-pyrazole-4-carbaldehyde. beilstein-journals.org

Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been achieved using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating agents. This metal-free protocol proceeds under mild conditions with a broad substrate scope. beilstein-archives.org This method could likely be adapted for the C4-halogenation of this compound.

Palladium-Catalyzed C4-Arylation: Direct C4-arylation of 5-aminopyrazoles has been successfully performed using palladium catalysis. aliyuncs.com This reaction allows for the introduction of various aryl groups at the C4 position, providing a route to a diverse range of derivatives.

C3-Functionalization:

Direct electrophilic substitution at the C3 position of a pre-formed this compound is challenging due to the directing effects of the substituents. A more common strategy is to construct the pyrazole ring with the desired C3-substituent already in place. This can be achieved by starting with a β-ketonitrile that bears the desired substituent. For example, to synthesize a 3-aryl-1-cyclohexyl-1H-pyrazol-5-amine, one would start with an α-cyanoketone bearing the desired aryl group.

Table 2: Key Functionalization Reactions at the Pyrazole Ring

| Position | Reaction | Reagents | Expected Product with this compound |

| C4 | Vilsmeier-Haack | POCl₃, DMF | 1-Cyclohexyl-5-amino-1H-pyrazole-4-carbaldehyde beilstein-journals.org |

| C4 | Halogenation | NCS, NBS, or NIS | 4-Halo-1-cyclohexyl-1H-pyrazol-5-amine beilstein-archives.org |

| C4 | Pd-Catalyzed Arylation | Aryl halide, Pd catalyst, base | 4-Aryl-1-cyclohexyl-1H-pyrazol-5-amine aliyuncs.com |

| C3 | Ring Synthesis | Substituted β-ketonitrile, Cyclohexylhydrazine | 3-Substituted-1-cyclohexyl-1H-pyrazol-5-amine |

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the C5 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of fused heterocyclic systems.

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base.

Alkylation: The amino group can undergo alkylation, for example, through reductive amination with aldehydes or ketones. researchgate.net

Cyclocondensation Reactions: The exocyclic amino group, in conjunction with the endocyclic N1 nitrogen, can participate in cyclocondensation reactions with 1,3-dielectrophiles to form fused heterocyclic systems. nih.govresearchgate.net These reactions are a cornerstone for the synthesis of biologically active scaffolds. For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reaction with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines. aliyuncs.com The regioselectivity of these cyclizations can often be controlled by the reaction conditions. nih.gov

Table 3: Common Transformations of the Exocyclic Amino Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold |

| Acylation | Acyl chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Substituted amine researchgate.net |

| Cyclocondensation | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine (B1248293) nih.gov |

| Cyclocondensation | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridine aliyuncs.com |

Cyclohexyl Moiety Substitutions and Their Synthetic Routes

Introducing substituents onto the cyclohexyl ring can significantly impact the biological activity of the molecule. This can be achieved either by starting with a pre-functionalized cyclohexylhydrazine or by direct functionalization of the cyclohexyl group on the pyrazole core.

Synthesis from Substituted Cyclohexylamines: A straightforward approach is to synthesize the desired substituted cyclohexylhydrazine from a corresponding substituted cyclohexylamine. Substituted cyclohexylamines can be prepared through various methods, including the reduction of the corresponding anilines or the reductive amination of cyclohexanones.

Direct Functionalization of the Cyclohexyl Ring: Direct C-H functionalization of saturated rings is a more advanced and efficient strategy. While specific examples for the this compound core are not widely reported, methods for the direct functionalization of N-cyclohexyl groups on other heterocycles have been developed. nih.gov These often involve transition metal-catalyzed C-H activation. For instance, rhodium-catalyzed reactions have been used for the direct arylation and alkylation of N-heterocycles. nih.gov Such methodologies could potentially be adapted for the selective functionalization of the cyclohexyl ring in this compound.

Table 4: Strategies for Cyclohexyl Moiety Substitution

| Strategy | Description | Key Considerations |

| Pre-functionalized Starting Material | Synthesis begins with a substituted cyclohexylamine, which is then converted to cyclohexylhydrazine and reacted to form the pyrazole ring. | Requires the synthesis of the specific substituted cyclohexylamine. |

| Direct C-H Functionalization | Introduction of substituents directly onto the cyclohexyl ring of the pre-formed pyrazole. nih.gov | Potentially more atom-economical; may face challenges with regioselectivity. |

Compound Names

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Cyclohexyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Cyclohexyl-1H-pyrazol-5-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific chemical shifts and confirming the connectivity of atoms.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the cyclohexyl group, and the amine group. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The cyclohexyl protons would present as a complex series of multiplets in the aliphatic region. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbons of the pyrazole ring and the cyclohexyl group. The chemical shifts of the pyrazole carbons are indicative of their position within the heterocyclic ring system.

Infrared Spectroscopy (IR) Applications in Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: Primary amines typically show two distinct stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com These bands arise from the symmetric and asymmetric stretching of the N-H bonds in the amino group.

C-H Stretching: The spectrum would show absorptions for the C-H bonds of the cyclohexyl group (typically below 3000 cm⁻¹) and the pyrazole ring (can be above 3000 cm⁻¹). masterorganicchemistry.com

C=C and C=N Stretching: The pyrazole ring contains both C=C and C=N bonds, which would result in absorption bands in the fingerprint region of the spectrum, generally between 1400 and 1600 cm⁻¹.

N-H Bending: A bending vibration for the N-H bond of the primary amine is also expected near 1600 cm⁻¹. wpmucdn.com

Studies on similar aminopyrazole compounds have utilized IR spectroscopy to confirm the presence of these key functional groups. researchgate.netnih.gov For example, the IR spectrum of 1-phenyl-3-methyl-5-aminopyrazole is available in the NIST Chemistry WebBook, providing a reference for the characteristic vibrational frequencies of a substituted aminopyrazole. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EIMS, LCMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₅N₃), the expected monoisotopic mass is approximately 165.1266 Da. uni.lu

Different ionization techniques can be employed:

Electron Ionization Mass Spectrometry (EIMS): This technique would provide a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, which can help in confirming the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing the purity of the compound and can provide molecular weight information, often through soft ionization methods like electrospray ionization (ESI), which typically shows the protonated molecule [M+H]⁺. sielc.com Predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, which can aid in its identification in complex mixtures. uni.lu

While a specific mass spectrum for this compound was not found, data for related compounds, such as 1-phenyl-3-methyl-1H-pyrazol-5-amine, is available and shows the utility of MS in the analysis of pyrazole derivatives. nist.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₉H₁₅N₃, the theoretical elemental composition would be calculated based on its atomic constituents. cymitquimica.com The experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound. This technique is often used in conjunction with high-resolution mass spectrometry to definitively establish the molecular formula. The synthesis and characterization of other pyrazole derivatives frequently include elemental analysis to confirm their composition. nih.gov

| Element | Theoretical Percentage |

| Carbon (C) | 65.42% |

| Hydrogen (H) | 9.15% |

| Nitrogen (N) | 25.43% |

Note: Theoretical percentages are calculated based on the molecular formula C₉H₁₅N₃ and atomic weights of C=12.01, H=1.008, and N=14.01.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase (RP) HPLC method has been described. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The retention time and peak purity can be determined from the resulting chromatogram. UPLC, with its use of smaller particle size columns, can offer faster analysis times and higher resolution. sielc.com These methods are also scalable for preparative separation to isolate the pure compound. sielc.com The use of HPLC and LC-MS for the characterization of related pyrazole compounds is well-established. bldpharm.combldpharm.combldpharm.com

Chemical Reactivity and Transformation Mechanisms of 1 Cyclohexyl 1h Pyrazol 5 Amine

Reactivity Profile of the 5-Amino Group on the Pyrazole (B372694) Ring

The 5-amino group (-NH2) is the most nucleophilic site in the 1-Cyclohexyl-1H-pyrazol-5-amine molecule. Its reactivity is characteristic of an aromatic amine, though modulated by the electronic properties of the pyrazole ring. This group readily participates in reactions with a variety of electrophiles.

5-Aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic centers: the 5-NH2 group, the N1-H (in unsubstituted pyrazoles), and the C4-H. The general order of reactivity designates the 5-amino group as the most nucleophilic site. nih.govresearchgate.net This heightened nucleophilicity makes it a key functional group for the synthesis of more complex molecules, particularly fused heterocyclic systems known as pyrazoloazines. nih.gov

Common transformations of the 5-amino group include:

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride leads to the formation of the corresponding 5-acylamino pyrazoles. acs.org

Formylation: Treatment with a mixture of acetic anhydride and formic acid can introduce a formyl group onto the amino nitrogen. acs.org

Cyclization Reactions: The amino group is a crucial building block for constructing fused ring systems. It can react with various bielectrophilic reagents to form pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles, and other condensed heterocycles. acs.orgresearchgate.net For instance, reaction with β-ketoesters or enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Similarly, cyclization with reagents like chloroacetonitrile (B46850) or ethyl chloroacetate (B1199739) can yield imidazo[1,2-b]pyrazole structures. acs.org

Diazotization: Like other aromatic amines, the 5-amino group can undergo diazotization, although the resulting diazonium salt may be unstable.

Aza-Wittig Reaction: The 5-amino group can be converted to a phosphoranylideneamino group, which can then undergo aza-Wittig reactions with carbonyl compounds to form imines or participate in cyclization reactions. acs.org

Reductive Amination: The free amino group can be alkylated through reductive amination by reacting with aldehydes or ketones. libretexts.org

The table below summarizes some of the key reactions involving the 5-amino group of pyrazole derivatives.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic anhydride, Benzoyl chloride | 5-Acylamino pyrazoles |

| Formylation | Acetic anhydride, Formic acid | 5-Formylamino pyrazoles |

| Cyclization | β-Ketoesters, Enaminones | Pyrazolo[1,5-a]pyrimidines |

| Cyclization | Chloroacetonitrile, Ethyl chloroacetate | Imidazo[1,2-b]pyrazoles |

| Aza-Wittig | P(Ph)3/C2Cl6/Et3N, then Carbonyl | Imines or Fused Heterocycles |

Chemical Transformations Involving the Cyclohexyl Substituent

The N-cyclohexyl group is a saturated aliphatic substituent and is generally less reactive than the other functional groups in the molecule under typical conditions. Its primary influence is steric, affecting the approach of reagents to the N1 nitrogen and adjacent C5-amino group. However, under more forcing conditions, the cyclohexyl ring can undergo chemical transformations.

The reactivity of an alkyl side chain on an aromatic ring is often enhanced at the benzylic position—the carbon atom directly attached to the ring. pressbooks.pub In this compound, the carbon of the cyclohexyl ring bonded to the N1 atom of the pyrazole is analogous to a benzylic carbon. This position is susceptible to oxidation. For example, alkylbenzenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). mdpi.com The mechanism of such side-chain oxidations is complex and often involves the formation of radical intermediates at the benzylic C-H bonds. mdpi.com Similarly, cyclohexylbenzene (B7769038) can be photocatalytically oxidized to benzoic acid, indicating cleavage of the C-C bonds within the alkyl chain under specific oxidative conditions. nih.gov

While direct functionalization of the cyclohexyl group without affecting the pyrazole core is challenging, potential reactions could include:

Oxidation: Vigorous oxidation could potentially lead to the cleavage of the cyclohexyl ring or oxidation at the tertiary C-H bond attached to the pyrazole nitrogen, which could ultimately lead to degradation products. The oxidation of alkylaromatic compounds can convert the alkyl side chain into a carboxylic acid group. mdpi.com For instance, the oxidation of a 2-hydroxyethyl group attached to a pyrazole nitrogen using a NiO(OH) electrode has been shown to yield the corresponding pyrazole-1-acetic acid. libretexts.org This suggests that the cyclohexyl group could potentially be oxidized to a more functionalized derivative under specific electrochemical or chemical conditions.

Radical Halogenation: While less common for N-alkyl groups on heterocycles compared to alkylbenzenes, free-radical halogenation could potentially occur at the tertiary C-H position of the cyclohexyl ring under harsh conditions.

It is important to note that these transformations often require conditions that could also affect the more reactive pyrazole ring and amino group, leading to a mixture of products or complete degradation.

Annular Tautomerism within the 1H-Pyrazol-5-amine System and its Influence on Reactivity

Tautomerism is a key feature of pyrazole chemistry, significantly influencing the reactivity and properties of these heterocycles. For a generic 3(5)-aminopyrazole, which is unsubstituted at the N1 position, prototropic annular tautomerism results in an equilibrium between the 3-amino and 5-amino forms. mdpi.com Furthermore, the potential for imino-amino tautomerism involving the exocyclic amino group exists, leading to several possible tautomeric structures. mdpi.com

However, in the case of This compound , the presence of the cyclohexyl group at the N1 position "fixes" the tautomeric form. The mobile proton is replaced by the alkyl group, preventing the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. pharmajournal.net This substitution definitively places the amino group at the C5 position and the cyclohexyl group at the N1 position.

This fixed tautomeric state has a profound influence on the molecule's reactivity:

Unambiguous Reactivity of the Amino Group: Since the amino group is locked at the C5 position, its reactions are predictable and not complicated by the presence of a tautomeric equilibrium. This allows for regioselective synthesis of fused heterocycles where the new ring is built onto the N1 and C5-amino positions.

Defined Reactivity of the Pyrazole Ring: The electronic distribution within the pyrazole ring is fixed. The N1 nitrogen is a tertiary amine, while the N2 nitrogen retains its pyridine-like basic character. pharmajournal.net This influences the sites of electrophilic and nucleophilic attack on the ring itself.

No N-H Acidity: The absence of an acidic N-H proton (pKa ~14-15 in unsubstituted pyrazoles) means that the molecule cannot be readily deprotonated to form an anionic pyrazolate species under standard basic conditions. This eliminates pathways that proceed through a pyrazolate anion, which is highly reactive towards electrophiles. researchgate.net

The study of tautomerism in related systems, such as 1-substituted pyrazol-5-ones, highlights the importance of the substituent at N1. These compounds can exist in OH, CH, and NH forms, and the equilibrium is sensitive to the substituent and the solvent. organic-chemistry.org By locking the structure with the N-cyclohexyl group, this compound avoids this complexity, leading to more predictable chemical behavior.

Electrophilic and Nucleophilic Reactions of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with a π-excessive character, yet the presence of two adjacent, electronegative nitrogen atoms significantly influences its reactivity towards electrophiles and nucleophiles. nih.gov

Electrophilic Reactions: The pyrazole ring is generally susceptible to electrophilic substitution. capes.gov.br Theoretical calculations and experimental evidence show that the C4 position has the highest electron density, making it the preferred site for electrophilic attack. researchgate.netresearchgate.net The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.net

For this compound, the C4 position is activated by the electron-donating 5-amino group, further enhancing its susceptibility to electrophilic substitution. Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), occurs selectively at the C4 position. mdpi.com

Nitration and Sulfonation: These reactions also typically occur at the C4 position, although they may require carefully controlled conditions to avoid side reactions or degradation, especially given the presence of the activating amino group.

Friedel-Crafts Reactions: Acylation and alkylation are possible at the C4 position, but the Lewis acid catalysts used can complex with the nitrogen atoms, potentially deactivating the ring.

Nucleophilic Reactions: The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. Nucleophilic substitution is uncommon unless the ring is activated by strong electron-withdrawing groups. libretexts.org The C3 and C5 positions are the most likely sites for nucleophilic attack because they are the most electron-deficient carbons. researchgate.netnih.gov

In this compound, the presence of the electron-donating amino group at C5 would further disfavor nucleophilic attack at that position. Attack at C3 would be the more plausible, though still difficult, scenario. Nucleophilic substitution reactions on the pyrazole ring of this compound are not commonly reported and would likely require harsh conditions or specific activation.

The table below outlines the general reactivity of the pyrazole ring.

| Reaction Type | Position of Attack | Reactivity of this compound |

| Electrophilic Substitution | C4 | Favored and activated by the 5-amino group |

| Nucleophilic Substitution | C3, C5 | Generally disfavored; C5 is deactivated by the amino group |

Oxidative and Reductive Transformations

The pyrazole ring exhibits considerable stability and is generally resistant to both oxidation and reduction, a characteristic of its aromatic nature. researchgate.net However, the substituents on the ring can undergo these transformations, and under specific, often forceful conditions, the ring itself can be modified.

Oxidative Transformations: The pyrazole ring system is resistant to oxidation by common reagents like potassium permanganate (KMnO4). researchgate.net However, side chains attached to the ring can be oxidized. For example, alkyl groups can be oxidized to carboxylic acids. researchgate.net This suggests that the cyclohexyl group in this compound could potentially be oxidized, as discussed in section 4.2.

Recent studies have explored the oxidative dehydrogenative coupling of pyrazol-5-amines. Using tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of iodine, two molecules of a pyrazol-5-amine can couple to form an azopyrrole derivative, which involves the formation of a new N=N bond and C-I bonds at the C4 positions. acs.org This indicates that the amino group and the C4 position can be susceptible to oxidative transformations.

Electrochemical oxidation also presents a pathway for transformation. While the pyrazole ring itself is stable, electrooxidation can functionalize the molecule. For instance, electrooxidation of pyrazoles can lead to C-H halogenation or thiocyanation. google.com The electrooxidation of a 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields the corresponding pyrazole-1-acetic acid, demonstrating that an alkyl substituent on the nitrogen can be oxidized without destroying the ring. libretexts.org

Reductive Transformations: The pyrazole ring is stable under many chemical reduction conditions. However, it can be reduced via catalytic hydrogenation. This process typically occurs in a stepwise manner.

Reduction to Pyrazoline: Catalytic hydrogenation, for instance with hydrogen gas and a metal catalyst (e.g., Platinum, Rhodium), can reduce one of the double bonds in the pyrazole ring to form a pyrazoline. researchgate.net

Reduction to Pyrazolidine (B1218672): Further hydrogenation can reduce the remaining double bond, yielding a fully saturated pyrazolidine ring. researchgate.net

Patents describe catalytic processes for preparing N-substituted pyrazoles through the cyclizing hydrogenation of hydrazone-substituted α,β-unsaturated carbonyl compounds, highlighting the use of hydrogen and a catalyst system in the formation and potential reduction of pyrazole-like structures. wipo.int Transfer hydrogenation using protic pyrazole complexes as catalysts has also been demonstrated for the reduction of various functional groups, although this typically involves the pyrazole as a ligand rather than the substrate. capes.gov.br

The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. Both pyrazoline and pyrazolidine are stronger bases than the parent pyrazole. researchgate.net

Biological and Pharmacological Investigations of 1 Cyclohexyl 1h Pyrazol 5 Amine and Pyrazole Analogs

Evaluation of Anticancer and Antiproliferative Activities

The pyrazole (B372694) scaffold is a significant pharmacophore in the development of anticancer agents due to its diverse mechanisms of action. nih.govnih.gov Pyrazole derivatives have been extensively synthesized and evaluated for their potential to inhibit cancer cell growth, demonstrating activities against various cancer cell lines. nih.govnih.gov Structure-activity relationship studies have revealed that substitutions on the pyrazole ring can significantly influence their anticancer efficacy. nih.govnih.gov These compounds have been shown to target multiple pathways involved in cancer progression, including inhibition of kinases like EGFR, VEGFR-2, CDK, and BTK, as well as interacting with DNA and tubulin. nih.govnih.gov

Several studies have highlighted the potential of pyrazole analogs as potent anticancer agents. For instance, some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as PIM-1 kinase inhibitors, with some compounds showing significant antiproliferative activity against HCT116 and MCF7 cancer cells. nih.gov Similarly, novel pyrazolo[4,3-c]pyridine derivatives have demonstrated potent activity against MCF7, HepG2, and HCT116 cell lines. nih.gov The anticancer properties of some pyrazole derivatives have been attributed to their ability to act as dual inhibitors of EGFR and VEGFR-2. nih.gov

Furthermore, the fusion of the pyrazole moiety with other heterocyclic systems, such as benzothiazole (B30560), has yielded compounds with submicromolar antiproliferative activity against lung cancer cells. mdpi.com Pyrazole-naphthalene analogs have also shown promising antitumor activity against MCF7 cancer cells. nih.gov The versatility of the pyrazole core allows for the design of multi-targeted kinase inhibitors, further enhancing their potential as anticancer drugs. nih.gov

Table 1: Anticancer and Antiproliferative Activities of Pyrazole Analogs

| Compound Type | Target/Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives | HCT116 cells | IC50 = 1.51 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | MCF7 cells | IC50 = 7.68 µM | nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | MCF7 and HepG2 cells | IC50 = 1.937 and 3.695 µg/mL | nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | HCT116 cells | IC50 = 2.914 µg/mL | nih.gov |

| Pyrazole-naphthalene analogs | MCF7 cells | IC50 = 2.78 µM | nih.gov |

| 5-alkylated selanyl-1H-pyrazole derivatives | HepG2 cell line | IC50 = 13.85 and 15.98 µM | nih.gov |

| Pyrazoline derivatives | AsPC-1 and U251 cell lines | IC50 = 16.8 and 11.9 µM | mdpi.com |

| Thiazole-pyrazole analogues | Panc-1 and MCF-7 cells | Potent anticancer effect | nih.gov |

| Ferrocene-pyrazole hybrid | HCT-116 cells | IC50 = 3.12 μM | rsc.org |

| Pyrazole derivative | C6 and MCF-7 cells | IC50 = 0.102 μM and 0.110 μM | rsc.org |

| Benzothiazole-pyrazole hybrid | A549 lung cancer cells | IC50 = 0.054 µM | mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Assessment of Anti-inflammatory Properties

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with several compounds developed as potent anti-inflammatory agents. nih.govsciencescholar.us The anti-inflammatory effect of many pyrazole analogs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov The commercially available drug Celecoxib (B62257), a selective COX-2 inhibitor, features a pyrazole core. nih.gov

Research has focused on synthesizing novel pyrazole derivatives with improved anti-inflammatory activity and better safety profiles. nih.gov For instance, a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated significant anti-inflammatory activity in animal models. asianpubs.org The fusion of a thiophene (B33073) moiety with the pyrazole ring has also been explored to enhance anti-inflammatory effects. rjpbr.com

Studies have shown that specific structural features, such as a 4-substituted phenyl ring with a semicarbazone group, are important for the anti-inflammatory activity of pyrazole compounds. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of COX enzymes, aiding in the design of more potent inhibitors. rjpbr.comrsc.org Furthermore, some pyrazole-pyridazine hybrids have been identified as selective COX-2 inhibitors, with some showing higher potency than celecoxib. rsc.org Thymol-pyrazole hybrids have also been investigated as dual COX-2/5-LOX inhibitors, offering a potential advantage in managing inflammation with a better safety profile. tandfonline.com

Table 2: Anti-inflammatory Activity of Pyrazole Analogs

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Pyrazole derivatives | COX-2 inhibition | Compound 4 showed better activity than Diclofenac sodium. | nih.govnih.gov |

| 1,3,5-trisubstituted pyrazoles | Not specified | Compounds 3e and 3h showed better anti-inflammatory activity. | asianpubs.org |

| Pyrazole-pyridazine hybrids | Selective COX-2 inhibition | Trimethoxy derivatives 5f and 6f were more potent than celecoxib. | rsc.org |

| Pyrazole derivative AD 532 | COX-2 inhibition | Showed promising anti-inflammatory activity with no ulcerogenic effect. | nih.gov |

| Thymol-pyrazole hybrids | Dual COX-2/5-LOX inhibition | Compounds 4a, 8b, and 8g showed potent anti-inflammatory activity. | tandfonline.com |

Analysis of Antimicrobial and Antifungal Efficacy

The pyrazole nucleus is a key structural motif in a variety of compounds exhibiting significant antimicrobial and antifungal activities. nih.govnih.govmdpi.com Researchers have synthesized and evaluated numerous pyrazole derivatives against a range of bacterial and fungal strains. nih.govnih.govmdpi.comnih.gov

For instance, a series of pyrazole derivatives containing an imidazothiadiazole moiety showed selective inhibitory activity against multi-drug resistant bacteria, with some compounds demonstrating stronger antibacterial activity than the control drug gatifloxacin. nih.gov Another study reported that certain pyrazole analogs were highly active against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL. nih.govnih.gov

In the realm of antifungal research, pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and tested against various phytopathogenic fungi. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, displayed significant antifungal activity against Rhizoctonia solani. nih.gov Furthermore, pyrazole derivatives have been shown to be effective against Aspergillus niger, with some compounds exhibiting activity comparable to the standard antifungal drug Clotrimazole. nih.govnih.gov The introduction of specific substituents, such as chloro- and bromo- groups, has been found to enhance the antimicrobial properties of pyrazole compounds. mdpi.com

Table 3: Antimicrobial and Antifungal Efficacy of Pyrazole Analogs

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Pyrazole derivatives with imidazothiadiazole | Multi-drug resistant bacteria | MIC = 0.25 µg/mL | nih.gov |

| Pyrazole analogues | Escherichia coli (gram-negative) | MIC = 0.25 µg/mL | nih.govnih.gov |

| Pyrazole analogues | Streptococcus epidermidis (gram-positive) | MIC = 0.25 µg/mL | nih.govnih.gov |

| Pyrazole analogues | Aspergillus niger (fungus) | MIC = 1 µg/mL | nih.govnih.gov |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani (fungus) | EC50 = 0.37 μg/mL | nih.gov |

| Pyrazole-1-carbothiohydrazide derivative | Bacteria and fungi | MIC = 2.9–125 µg/mL | nih.gov |

| Pyrazole derivatives | S. aureus, E. coli, C. albicans | Pronounced effect | biointerfaceresearch.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.

Investigation of Antiviral Potential (e.g., HIV-1 Inhibitors)

The pyrazole scaffold has emerged as a valuable framework in the design of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govelsevierpure.com Numerous pyrazole derivatives have been synthesized and evaluated for their ability to inhibit various stages of the HIV replication cycle. nih.govelsevierpure.com

One key target for these compounds is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA. acs.org Structure-based optimization has led to the discovery of pyrazolo[3,4-c]pyridazine derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These compounds have demonstrated potent activity against both wild-type and NNRTI-resistant strains of HIV-1. acs.org

Another approach has focused on developing pyrrolyl pyrazoles as inhibitors of the HIV-1 ribonuclease H (RNase H) function of RT. acs.org Some of these non-diketo acid derivatives have shown inhibitory activities in the low micromolar to submicromolar range. acs.org Additionally, thiazole-pyrazole analogues have been investigated for their antiviral properties, with one analogue exhibiting potent activity against the H5N1 influenza virus. nih.govresearchgate.net The versatility of the pyrazole ring allows for the development of compounds targeting different viral enzymes and proteins, making it a promising scaffold for future antiviral drug discovery. nih.govelsevierpure.comnih.gov

Table 4: Antiviral Potential of Pyrazole Analogs

| Compound Type | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]pyridazine derivatives | HIV-1 Reverse Transcriptase (NNRTI) | Potent inhibition of wild-type and resistant viruses. | acs.org |

| Pyrrolyl pyrazole derivatives | HIV-1 Ribonuclease H | IC50 = 0.27 μM for the most potent compound. | acs.org |

| Thiazole-pyrazole analogue | H5N1 influenza virus | 100% inhibition, comparable to amantadine. | nih.govresearchgate.net |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives | Yellow Fever Virus (YFV) | EC50 ranging from 3.6 to 11.5 μM. | frontiersin.org |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives | Respiratory Syncytial Virus (RSV) | EC50 ranging from 8.5 to 24.0 μM. | frontiersin.org |

IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.

Studies on Antitubercular Activity

The pyrazole nucleus has been identified as a promising scaffold in the development of new antitubercular agents to combat Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.govresearchgate.net The emergence of drug-resistant strains of MTB has necessitated the search for novel compounds with different mechanisms of action. researchgate.netjocpr.com

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their antimycobacterial activity. nih.govmdpi.comnih.gov For instance, two series of pyrazole derivatives were synthesized and tested as inhibitors of MTB, with one compound showing high activity at a concentration of 4 µg/mL. nih.gov In another study, isonicotinohydrazide-based pyrazole derivatives were designed, and several compounds emerged as promising antitubercular agents with minimum inhibitory concentrations (MICs) lower than the first-line drug ethambutol. nih.gov

Structure-activity relationship studies have provided insights into the features that enhance antitubercular activity. For example, the presence of a 3-chlorophenyl substituent at a specific position on the pyrazole ring has been shown to improve potency. nih.gov Furthermore, pyrazoline analogues with a para-methyl substitution on a phenyl ring have demonstrated favorable inhibitory effects against M. tuberculosis. mdpi.com The development of pyrazole-based compounds represents a significant area of research in the ongoing effort to find more effective treatments for tuberculosis. researchgate.netjocpr.com

Table 5: Antitubercular Activity of Pyrazole Analogs

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Pyrazole derivative | Mycobacterium tuberculosis | MIC = 4 µg/mL | nih.gov |

| Pyrazoline derivative (4a) | Mycobacterium tuberculosis H37Ra | MIC = 17 µM | mdpi.com |

| Pyrazoline derivatives (5a, 5c-5g) | Mycobacterium tuberculosis H37Ra | MIC = 60-140 µM | mdpi.com |

| Isonicotinohydrazide-based pyrazole derivatives (5j, 5k, 5l, 4b) | Mycobacterium tuberculosis H37Rv | MIC ≤ 4.9 µM | nih.gov |

Exploration of Neuropharmacological Effects

Analgesic and Antipyretic Properties

The pyrazole nucleus is a well-established pharmacophore in drugs exhibiting analgesic and antipyretic activities. rjpbr.comnih.gov Historically, the first synthetic pyrazole derivative, antipyrine (B355649) (phenazone), was recognized for its potent antipyretic and analgesic effects. wikipedia.org This discovery paved the way for the development of a wide range of pyrazole-based compounds with similar therapeutic properties. nih.govwikipedia.org

Modern research continues to explore new pyrazole analogs for their potential as safer and more effective analgesics and antipyretics. A study on a series of 1,3,5-trisubstituted pyrazole derivatives revealed that several compounds exhibited significant protection against both pain (nociception) and fever (hyperthermia). asianpubs.org Specifically, compounds with certain substitutions demonstrated superior analgesic and antipyretic activities when compared to standard drugs. asianpubs.org

Furthermore, the fusion of pyrazole with other heterocyclic rings, such as thiophene, has been investigated to enhance these pharmacological effects. rjpbr.com The analgesic properties of these compounds are often evaluated using standard laboratory models. rjpbr.com The development of novel pyrazole derivatives with potent analgesic and antipyretic activities remains an active area of medicinal chemistry research. asianpubs.orgrjpbr.com

Table 6: Analgesic and Antipyretic Properties of Pyrazole Analogs

| Compound Type | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazole Derivatives | Analgesic and Antipyretic | Compounds 3e and 3h showed better activities. | asianpubs.org |

| Thiophene-fused Pyrazole Derivatives | Analgesic | Compounds 5e, 5f, and 6d were potent analgesics. | rjpbr.com |

| Pyrazole Derivative AD 532 | Analgesic | Showed promising analgesic activity. | nih.gov |

Antidepressant Activity

The therapeutic potential of pyrazole analogs in the context of depression has been an area of active research. The core mechanism often investigated is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine, which are implicated in the etiology of depression. nih.govchula.ac.th

A study focused on pyrazoline derivatives investigated their antidepressant-like effects using established behavioral models in mice, namely the tail suspension test (TST) and the forced swim test (FST). dergipark.org.tr In the TST, a significant reduction in the immobility time of the mice was observed with compounds 3d and 3e , suggesting a potential antidepressant effect. dergipark.org.tr However, these effects were not replicated in the FST. dergipark.org.tr

Further research into a series of newly synthesized pyrazoline analogs (PY1-PY9) also demonstrated significant antidepressant efficacy. chula.ac.th Specifically, compounds PY2 and PY8 in the FST, and PY2 and PY3 in the TST, showed substantial antidepressant effects when compared to a standard drug. chula.ac.th In silico analysis of these compounds revealed a strong affinity for the MAO-A enzyme, with compounds PY3 and PY2 exhibiting the best docking scores. chula.ac.th The data suggest that pyrazoline derivatives such as 4-(1-ethyl-5-(phenyl)-4,5-dihydro-1H-pyrazol- 3-yl)phenol (PY8) , 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY2) , and 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY3) are promising candidates with potent MAO-A inhibitory activity. chula.ac.th

The structural features of pyrazole analogs play a crucial role in their antidepressant activity. For instance, 4,5-dihydro-1H-pyrazoles have been identified as a promising template for designing MAO-A inhibitors. nih.gov Analogs with a positively charged pyrazole moiety at the N1 position, substituted with groups like hydroxy, dihydroxy, phenyl, chloro, methoxy, or dimethoxy, have shown greater selectivity for MAO-A over MAO-B. nih.govfrontiersin.org The presence of halogen groups on the phenyl ring can enhance hydrophobic interactions with MAO-A. nih.govfrontiersin.org Conversely, replacing a polar 4-hydroxyphenyl substituent with a bulky, hydrophobic 1-naphthyl group significantly diminishes the antidepressant effect. nih.govfrontiersin.org The addition of an N1-acetyl group to the pyrazole nucleus, combined with polar substituents, appears to stabilize the bond with the FAD cofactor and improve efficacy. nih.govfrontiersin.org

Another study on 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives also reported antidepressant activities in the "Porsolt's Behavioural Despair Test". nih.gov Compounds III , IV , VII , VIII , and XII demonstrated activity comparable to or greater than the reference drugs, pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate. nih.gov

These findings collectively underscore the potential of pyrazole-based compounds as a source for novel antidepressant agents, with their mechanism of action often linked to the inhibition of MAO-A.

Enzyme and Receptor Modulatory Activities

Mechanism of Thrombin Inhibition

Recent studies have highlighted a series of 1H-pyrazol-5-amine-based compounds as potent thrombin inhibitors operating through a serine-trapping mechanism. nih.govmdpi.com This mechanism involves the nucleophilic attack by the catalytic Ser195 residue of thrombin on an electrophilic center within the inhibitor molecule. nih.gov This results in the acylation of Ser195, where the acyl group from the inhibitor is transferred to the serine residue. nih.govnih.gov The acylation of Ser195 renders the thrombin catalytically inactive and thus unable to perform its procoagulant functions. nih.gov This covalent inhibition is transient, as the acyl-enzyme complex can slowly hydrolyze, restoring enzyme activity. nih.gov

In one study, flexible acylated 1H-pyrazol-5-amines, specifically compounds 24e , 34a , and 34b , were identified as potent thrombin inhibitors with IC50 values in the nanomolar range (16–80 nM). nih.govnih.gov These compounds exhibited high selectivity, with minimal off-target effects on other physiologically relevant serine proteases. nih.govnih.gov To confirm the covalent mechanism, the most potent derivative, 24e (FIIa IC50 = 16 nM), was analyzed using a mass-shift assay. nih.govnih.gov The results demonstrated that 24e transfers its pivaloyl acyl moiety to the catalytic Ser195 of thrombin. nih.govnih.gov

Another study presented a novel series of N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety as covalent thrombin inhibitors. acs.org Derivatives 13a and 13b showed exceptionally potent inhibitory activity, with IC50 values as low as 0.7 and 0.8 nM, respectively. acs.org Mass-shift assays confirmed the covalent binding of these inhibitors to the catalytic Ser195 of thrombin. acs.org Interestingly, fluorination of the pyrazole core in acylated 1H-pyrazol-5-amines significantly improved their thrombin inhibitory properties. acs.org For instance, the fluorinated compound 33a , which also has a 3-pyridyl substitution, was the most potent thrombin inhibitor in this series, with an IC50 of 1.3 nM. acs.org

The structure of the substituents on the pyrazole core significantly influences the inhibitory activity. For example, among a series of 1H-pyrazol-5-amines with a 2-iodobenzoyl moiety, only compounds 9e and 9g showed thrombin inhibition, with IC50 values of 165 nM and 1.3 μM, respectively. nih.govmdpi.com Compound 9e , with a 3-pyridyl moiety, was approximately 8-fold more potent than its 3-phenyl-substituted counterpart, 9g . nih.gov

GIRK1/2 Potassium Channel Activation

G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial in regulating cellular excitability and are considered potential therapeutic targets for conditions like pain, epilepsy, and anxiety. nih.govnih.gov The GIRK1/2 channel subtype is the most prevalent in the brain. nih.gov

Research has led to the discovery of a novel class of GIRK1/2 channel activators based on a 1H-pyrazolo-5-yl-2-phenylacetamide scaffold. nih.gov This series of compounds demonstrates nanomolar potency as GIRK1/2 activators and shows improved brain distribution in rodents. nih.gov The development of these activators aimed to overcome the pharmacokinetic limitations of previously reported urea-based GIRK1/2 activators, which suffered from poor brain penetration. nih.govnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize these pyrazole-based activators. nih.gov These studies focused on the pyrazole scaffold, the N-1 position of the pyrazole, and the ether group on the right-hand side of the molecule. nih.gov This work confirmed the essential role of the pyrazole core and led to the identification of a more potent GIRK1/2 activator with approximately 12-fold selectivity against the GIRK1/4 subtype, which is primarily found in the heart. nih.gov A new 4,4-difluorocyclohexylpyrazole has been identified that confers improved potency and selectivity for GIRK1/2 versus GIRK1/4. nih.gov Extensive SAR around this group identified key structural changes, such as a 3-ethyl and N-4,4-difluorocyclohexyl, leading to a new in vitro chemical probe for GIRK1/2 activation. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamines (NAEs) are bioactive lipids, including N-palmitoylethanolamine, N-arachidonoylethanolamine, and N-oleoylethanolamine, that are involved in various physiological processes such as pain, inflammation, and food intake. nih.gov The endogenous levels of NAEs are regulated by two hydrolyzing enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov

NAAA is a member of the choloylglycine hydrolase family and functions optimally under acidic conditions (pH ~4.5). wikipedia.org Its inhibition is a topic of medical interest for the potential treatment of chronic pain and inflammation. nih.govwikipedia.org Recent medicinal chemistry efforts have resulted in the development of potent and stable NAAA inhibitors, which are valuable tools for studying the effects of NAAA inhibition in preclinical disease models. nih.gov

One study investigated the effects of NAAA inhibition in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). nih.gov The results showed that NAAA inhibition significantly reduced the pathological hallmarks of the disease. nih.gov In contrast, the inhibition of FAAH was less effective at mitigating inflammatory markers. nih.gov This suggests that targeting NAAA could be a promising strategy for decreasing inflammation in neurological disorders. nih.gov

The development of selective NAAA inhibitors is crucial. ARN077, a β-lactone, is one of the most extensively studied NAAA inhibitors and has shown significant promise by blocking the catalytic cysteine through a thioester bond. wikipedia.org The structural differences between NAAA and FAAH make the development of NAAA-specific drugs more feasible. wikipedia.org

Kinase Inhibition (e.g., PI3 kinase, CDK, p38MAPK, Bruton tyrosine kinase)

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Pyrazole derivatives have emerged as a promising class of PI3K inhibitors.

One study reported a series of pyrazolopyridine derivatives as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.gov Among these, compound 20e (IHMT-PI3K-315) displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.gov In cellular assays, it effectively inhibited the phosphorylation of AKT S473 with EC50 values of 0.028 μM and 0.013 μM. nih.gov

Another study focused on pyrazole substituted resorcinol (B1680541) derivatives as inhibitors of the PI3Kγ isozyme, which plays a significant role in inflammatory cell recruitment to tumors. researchgate.net The introduction of non-polar phenyl or methylbenzyl substitutions on the hydroxyl group of the resorcinol resulted in the highest inhibitory potential (66.4% and 59.5%, respectively). researchgate.net

Furthermore, a series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors for anticancer drug development. nih.gov Compound 43 from this series was identified as the most potent PI3K inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov

CDKs are key regulators of the cell cycle, and their inhibition is a valid strategy for cancer therapy. nih.gov The pyrazole scaffold has been shown to be effective in developing selective and potent CDK2 inhibitors. nih.govrsc.org

A series of novel pyrazole derivatives were synthesized and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. rsc.org Compounds 4 , 7a , 7d , and 9 exhibited the strongest inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org Molecular docking studies revealed that these compounds adopt a binding mode similar to the known inhibitor AT7519 within the CDK2 binding site. rsc.org

In another study, new diphenyl-1H-pyrazoles were synthesized and screened for CDK2 inhibition. nih.gov Compounds 8d , 9b , 9c , and 9e showed promising activity with IC50 values of 51.21, 41.36, 29.31, and 40.54 nM, respectively, which are comparable to the reference inhibitor R-Roscovitine (IC50 = 43.25 nM). nih.gov

The p38 MAP kinase is a key enzyme in the signal transduction pathway leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. columbia.eduacs.org A series of N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase. columbia.edunih.gov These inhibitors bind to a key domain that is distinct from the ATP binding site, stabilizing a conformation of the kinase that is incompatible with ATP binding. columbia.eduacs.org

The structure-activity relationships of these inhibitors have been extensively studied. For instance, replacing a methyl group with a phenyl group at the N-2 position of the pyrazole in compound 14 resulted in a 40-fold improvement in binding potency. columbia.edu A notable clinical candidate from this class is BIRB 796 (45 ), which has shown significant binding, cellular, and in vivo potencies. columbia.edunih.gov

Additionally, pyrano[2,3-c]pyrazoles have been investigated as p38 MAP kinase inhibitors. acs.org Molecular docking studies showed that these compounds have a higher affinity for the allosteric lipid-binding pocket than the ATP-binding pocket, suggesting their potential as allosteric inhibitors. acs.org

BTK is a crucial regulator of the B-cell receptor (BCR) signaling pathway, making it a key target for the treatment of B-cell malignancies like mantle cell lymphoma (MCL). nih.govnih.gov Several pyrazole-containing compounds have been developed as BTK inhibitors.

A novel series of pyrazolopyrimidine derivatives have been identified as potent BTK inhibitors. nih.gov Notably, compound 12a showed high selectivity for BTK and demonstrated robust antiproliferative effects in both MCL cell lines and primary patient tumor cells. nih.gov

Approved BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib (B611923) feature heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine cores. nih.govresearchgate.net These inhibitors often form a covalent bond with a cysteine residue (Cys481) in the BTK active site. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. acs.org There are two main isoforms, COX-1 and COX-2, and selective inhibition of COX-2 is often desired to reduce the gastrointestinal side effects associated with non-selective NSAIDs. pnas.org

Several studies have focused on developing pyrazole-based selective COX-2 inhibitors. One study described a series of polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles with anti-inflammatory activity. nih.gov Five analogs (5 , 10 , 17 , 19 , and 27 ) displayed significant anti-inflammatory profiles. nih.gov Compounds 10 , 17 , and 27 exhibited noteworthy COX-2 inhibition with selectivity indices (SI) of 7.83, 6.87, and 7.16, respectively, which are close to that of celecoxib (SI 8.68). nih.gov The bipyrazole 10 and the pyranopyrazole 27 were identified as particularly active members of this series. nih.gov

Another study reported on novel pyrazole derivatives that selectively inhibited the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Compounds 11 , 12 , and 15 showed superior potency with IC50 values between 0.043 and 0.049 μM. nih.gov

The molecular basis for the selective inhibition of COX-2 by pyrazole-containing inhibitors like SC-558 has been investigated using computational methods. pnas.org These studies suggest that modifications to the chemical structure can enhance interactions with specific residues in the COX-2 active site, such as Arg513, leading to improved selectivity. pnas.org

Other Receptor Binding and Antagonism/Agonism (e.g., NPY5, CRF-1, GABA)

The structural versatility of the pyrazole scaffold has made it a privileged core in the design of ligands for a range of receptors, including those involved in neuropsychiatric and stress-related disorders.

Neuropeptide Y5 (NPY5) Receptor: Currently, there is a lack of specific research data on the binding and functional activity of 1-Cyclohexyl-1H-pyrazol-5-amine or its close analogs at the NPY5 receptor.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor: The CRF-1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a target for the development of treatments for stress-related conditions. mdpi.comnih.gov Several non-peptide, small-molecule CRF-1 receptor antagonists based on pyrazole-containing scaffolds have been developed. mdpi.com